molecular formula C15H23N3O3S B7687525 2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B7687525
M. Wt: 325.4 g/mol
InChI Key: YIYOYXACQBOWIV-UHFFFAOYSA-N
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Description

2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as CMFDA, is a chemical compound that has been widely used in scientific research for various applications.

Mechanism of Action

2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide works by entering cells and becoming trapped in the cytoplasm. It emits green fluorescence when excited by blue light, making it an ideal marker for live cell imaging. The mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is based on the ability of the compound to cross the cell membrane and become trapped in the cytoplasm due to its sulfonamide group.
Biochemical and Physiological Effects
2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to have low toxicity and is well tolerated by cells. It does not affect cell viability or proliferation and has no significant effect on the biochemical and physiological functions of the cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in lab experiments include its low toxicity, high sensitivity, and ability to label cells without affecting their viability or function. However, there are also limitations to its use, including the need for blue light excitation, which can cause phototoxicity and photobleaching, and the difficulty of detecting the fluorescence signal in tissues with high autofluorescence.

Future Directions

There are several future directions for the use of 2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in scientific research. One potential application is the development of new drug delivery systems for cancer therapy. 2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide could be used as a carrier for targeted drug delivery to cancer cells, improving the efficacy and reducing the side effects of chemotherapy. Another potential direction is the use of 2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in stem cell research, where it could be used to track the differentiation and migration of stem cells in vivo and in vitro. Additionally, the development of new imaging techniques and equipment could improve the detection and analysis of 2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide fluorescence signals in tissues with high autofluorescence.
Conclusion
In conclusion, 2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a valuable tool in scientific research, with a wide range of applications in cell labeling, fluorescence imaging, and drug delivery. Its low toxicity, high sensitivity, and ability to label cells without affecting their viability or function make it an ideal marker for live cell imaging. However, there are also limitations to its use, and further research is needed to develop new techniques and applications for this compound.

Synthesis Methods

2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of N-cyclohexylmethanesulfonamide with 3,4-dimethoxyphenylacetic acid, followed by the addition of acetic anhydride and triethylamine. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been widely used in scientific research for various applications, including cell labeling, fluorescence imaging, and drug delivery. It is commonly used as a fluorescent probe for labeling cells and tracking their movement in vivo and in vitro. 2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been used as a drug delivery system for cancer therapy.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-22(20,21)18(14-8-3-2-4-9-14)12-15(19)17-11-13-7-5-6-10-16-13/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYOYXACQBOWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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